Lipophilicity (LogP) Optimization for Balanced Membrane Permeability and Aqueous Solubility
Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate exhibits an XLogP3-AA of 0.5 and a vendor-reported LogP of 0.105 [1]. In contrast, the isomeric methyl 2-amino-4,4,4-trifluorobutanoate has a substantially higher LogP of 1.94 , while the carboxylic acid analog (3-(aminomethyl)-4,4,4-trifluorobutanoic acid) displays a markedly lower LogP of -2.48 . This intermediate LogP value offers a balanced lipophilicity profile conducive to both membrane permeability and aqueous solubility—a critical factor for oral bioavailability and formulation compatibility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 (PubChem); LogP = 0.105 (Fluorochem) |
| Comparator Or Baseline | Methyl 2-amino-4,4,4-trifluorobutanoate: LogP = 1.94 (Chemsrc); 3-(Aminomethyl)-4,4,4-trifluorobutanoic acid: LogP = -2.48 (Fluorochem) |
| Quantified Difference | ΔLogP ≈ -1.44 to -1.84 vs. 2-amino isomer; ΔLogP ≈ +2.6 vs. carboxylic acid analog |
| Conditions | Calculated (XLogP3-AA) or vendor-measured LogP values |
Why This Matters
An intermediate LogP value reduces the risk of poor aqueous solubility (common with high LogP compounds) while maintaining sufficient membrane permeability, thereby improving the probability of favorable ADME properties in lead optimization programs.
- [1] PubChem. Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate. PubChem CID 66099347. XLogP3-AA: 0.5. View Source
